molecular formula C11H14O2 B8313139 3-(3-Hydroxy-phenyl)-3-methyl-butan-2-one

3-(3-Hydroxy-phenyl)-3-methyl-butan-2-one

Cat. No. B8313139
M. Wt: 178.23 g/mol
InChI Key: HUDUHXNVDWRJBN-UHFFFAOYSA-N
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Patent
US07851626B2

Procedure details

To a solution of 3-(3-methoxy-phenyl)-3-methyl-butan-2-one (6.570 g, 34.172 mmol) in methylene chloride (100 mL) cooled to −78° C. was added boron tribromide (102 mL, 1 M solution in methylene chloride, Aldrich). The mixture was stirred at −78° C. for 1 h, warmed up to 0° C. for 1 h then put in the freezer (−20° C.) for 72 h. At 0° C., water was added to quench the excess boron tribromide (CAUTION: Violent reaction). The product was extracted with petroleum ether. The organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated. The crude residue was purified by flash chromatography (40 g of silica gel, eluting with 5-20% ethyl acetate in hexane) to give 3-(3-hydroxy-phenyl)-3-methyl-butan-2-one as a yellow oil (5 g, 82%).
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:14])([CH3:13])[C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br.O>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:14])([CH3:13])[C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
6.57 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C(C)=O)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
102 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed up to 0° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
then put in the freezer (−20° C.) for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
to quench the excess boron tribromide (CAUTION: Violent reaction)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with petroleum ether
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (40 g of silica gel, eluting with 5-20% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(C(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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